Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate
Description
Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate is a thiophene-based small molecule characterized by a 4-chlorophenyl group at the 4-position, a methyl group at the 5-position, and a morpholinylacetyl amino substituent at the 2-position of the thiophene ring. The ethyl carboxylate group at the 3-position enhances solubility and bioavailability.
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-5-methyl-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-3-27-20(25)18-17(14-4-6-15(21)7-5-14)13(2)28-19(18)22-16(24)12-23-8-10-26-11-9-23/h4-7H,3,8-12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLGDZLZPYTAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)NC(=O)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors, such as 4-chlorobenzaldehyde and ethyl acetoacetate, in the presence of a base like piperidine.
Introduction of the Morpholin-4-ylacetyl Group: The morpholin-4-ylacetyl group is introduced via nucleophilic substitution reactions, where the thiophene intermediate reacts with morpholine and acetic anhydride.
Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced thiophene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Amino or thiol-substituted thiophene derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thiophene compounds exhibit anticancer properties. Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate has been investigated for its potential in targeting specific cancer cell lines. For instance, research published in the Chemical and Pharmaceutical Bulletin highlighted structure-activity relationships of thiophene derivatives, suggesting that modifications can enhance their efficacy against cancer cells .
Antimicrobial Properties
Thiophene-based compounds have been recognized for their antimicrobial activities. The compound has shown promise in preliminary assays against various bacterial strains. A study found that similar thiophene derivatives exhibited significant antibacterial effects, indicating potential applications in developing new antibiotics .
Neurological Research
The morpholine component of the compound suggests potential applications in neurological research, particularly as a serotonin receptor antagonist. This class of compounds is crucial for developing treatments for disorders such as anxiety and depression. Research on similar structures has indicated promising results in modulating neurotransmitter systems .
Case Study 1: Anticancer Efficacy
In a study conducted by Singh et al., the anticancer efficacy of various thiophene derivatives was evaluated using MTT assays on human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited IC50 values in the micromolar range, suggesting significant cytotoxicity against cancer cells .
Case Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial activity of several thiophene derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that modifications to the thiophene ring could enhance antibacterial properties, with certain derivatives showing inhibition zones comparable to established antibiotics .
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biological processes. For instance, it may act on signaling pathways involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several thiophene derivatives reported in the literature:
Key Observations :
- Morpholine vs. Trifluoromethyl Groups : The morpholinylacetyl group in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with the lipophilic 3-CF3Ph group in compound 56 . This difference may influence target selectivity and membrane permeability.
- Amino Substituents: Simple amino groups (e.g., in and ) exhibit antibacterial activity, while the morpholinylacetyl amino group in the target compound likely shifts activity toward eukaryotic targets like GPCRs .
- Electron-Withdrawing Effects : The nitro group in ’s compound may enhance electrophilicity, whereas the 4-chlorophenyl group in the target compound balances lipophilicity and steric effects .
Physicochemical Properties
- Molecular Weight : Estimated at ~435–440 g/mol (based on substituent contributions), comparable to compound 56 (447.5 g/mol) .
- logP : Predicted to be lower than compound 56 due to the polar morpholine moiety, suggesting reduced membrane penetration but improved target engagement in hydrophilic environments .
Biological Activity
Ethyl 4-(4-chlorophenyl)-5-methyl-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate is a complex organic compound with significant biological activity, particularly in the realms of anticancer and antimicrobial properties. This article explores the compound's mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- A thiophene ring system
- A chlorophenyl substituent
- A morpholine moiety linked via an acetyl group
These structural components contribute to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the morpholine ring enhances solubility and bioavailability, which is crucial for its therapeutic efficacy. The compound may exert its effects through:
- Enzyme inhibition : By binding to specific enzymes, it can modulate their activity, potentially leading to apoptosis in cancer cells.
- Receptor interaction : It may influence signaling pathways by interacting with cellular receptors.
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines. The following table summarizes some findings related to its antitumor activity:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A431 (human epidermoid) | 23.2 | |
| MCF7 (breast cancer) | 29.8 | |
| HeLa (cervical cancer) | 45.0 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
Antimicrobial Activity
In addition to its antitumor effects, the compound has shown promising antimicrobial activity. Studies have reported that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Case Studies
- Breast Cancer Study : A study evaluated the effects of this compound on MCF7 cells, revealing that it induced apoptosis through caspase activation pathways. The results indicated a significant reduction in cell viability at concentrations above 25 µM, highlighting its potential as a breast cancer treatment .
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations as low as 50 µg/mL. This suggests that the compound could be beneficial in developing new antibiotics .
Research Findings
Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Key findings include:
- Structure-Activity Relationship (SAR) : Modifications to the thiophene ring and substituents can significantly impact biological activity, with certain groups enhancing potency against specific cancer cell lines .
- Potential for Combination Therapy : Preliminary studies suggest that this compound may work synergistically with existing chemotherapeutic agents, potentially reducing side effects while enhancing efficacy .
Q & A
Q. Critical Steps :
- Use of triethylamine as a catalyst to accelerate cyclization ().
- Strict temperature control during reflux (typically 3–5 hours at 80–100°C) ().
- Monitoring reaction progress via TLC to minimize by-products.
Advanced Synthesis Optimization
Q: How can the cyclization step be optimized to reduce by-product formation? A: Key strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency ().
- Catalyst Optimization : Triethylamine or morpholine derivatives improve yield by stabilizing intermediates ().
- Temperature Modulation : Gradual heating (e.g., 70°C → 100°C) reduces side reactions ().
Q. Table 1: Reaction Conditions for Cyclization
| Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Thiophene cyclization | 1,4-dioxane, triethylamine, reflux | 60–75% | |
| Morpholinyl coupling | Ethanol, RT, 12 hours | 50–65% |
Analytical Characterization
Q: Which spectroscopic methods are most reliable for structural confirmation? A:
- 1H/13C NMR : Key signals include:
- FT-IR : Amine N-H stretch (~3300 cm⁻¹) and ester C=O (~1700 cm⁻¹) ().
- Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., ~450–460 g/mol) ().
Advanced Tip : Single-crystal X-ray diffraction resolves ambiguities in substituent orientation ().
Safety and Handling
Q: What are the primary safety risks, and what PPE is required? A:
- Hazards : Skin/eye irritation (Category 2), respiratory toxicity ().
- PPE : Nitrile gloves, lab coat, safety goggles, and N95 respirator for dust control ().
- Spill Management : Avoid water contact; use inert absorbents (e.g., vermiculite) ().
Data Contradictions
Q: How should discrepancies in reported biological activities of analogs be addressed? A:
- Comparative Studies : Test derivatives under standardized assays (e.g., IC50 comparisons) ().
- Meta-Analysis : Evaluate substituent effects (e.g., 4-chlorophenyl vs. methoxy groups) on activity ().
Example : Derivatives with morpholinyl groups show enhanced solubility but reduced potency compared to methyl-substituted analogs ().
Structure-Activity Relationships (SAR)
Q: Which structural features are critical for pharmacological activity? A:
- Essential Groups :
- 4-Chlorophenyl ring: Enhances lipophilicity and target binding ().
- Morpholinylacetyl: Improves solubility and pharmacokinetics ().
- Modifiable Sites :
Advanced Strategy : Introduce fluorine at the 5-methyl position to boost bioavailability ().
Ecological Impact
Q: How can environmental persistence and toxicity be assessed? A:
- Biodegradation Tests : OECD 301F protocol to measure half-life in aqueous media ().
- Bioaccumulation Potential : Calculate logP (predicted ~3.5–4.0) to assess lipid affinity ().
Mitigation : Use green solvents (e.g., ethanol) in synthesis to reduce ecological footprint ().
Purification Challenges
Q: What impurities arise during synthesis, and how are they removed? A:
Q. Table 2: Chromatographic Conditions
| Impurity Type | Solvent System | Rf Value |
|---|---|---|
| Unreacted aldehyde | Hexane:EtOAc (7:3) | 0.45 |
| Ester hydrolysis | CH2Cl2:MeOH (95:5) | 0.25 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
